molecular formula C3H4ClFO B8467170 2-Fluoropropionic chloride

2-Fluoropropionic chloride

Cat. No.: B8467170
M. Wt: 110.51 g/mol
InChI Key: SEZRREGFJFZQQD-UHFFFAOYSA-N
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Description

2-Fluoropropionic chloride (C₃H₄ClFO) is a fluorinated acyl chloride derived from 2-fluoropropionic acid. It is synthesized via the reaction of 2-fluoropropionic acid with oxalyl chloride in anhydrous toluene, catalyzed by dimethylformamide (DMF) . This compound is pivotal in organic synthesis, serving as a precursor for fluorinated intermediates in pharmaceuticals, agrochemicals, and materials science. The fluorine atom introduces electron-withdrawing effects, influencing reaction kinetics and product stability, making it valuable in asymmetric synthesis and polymer chemistry .

Properties

Molecular Formula

C3H4ClFO

Molecular Weight

110.51 g/mol

IUPAC Name

2-fluoropropanoyl chloride

InChI

InChI=1S/C3H4ClFO/c1-2(5)3(4)6/h2H,1H3

InChI Key

SEZRREGFJFZQQD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)F

Origin of Product

United States

Chemical Reactions Analysis

Microbial Defluorination of 2-Fluoropropionic Acid

Enzymatic Degradation
Microorganisms like Pseudomonas putida ATCC 12633, engineered with a defluorinase enzyme from Delftia acidovorans, can degrade 2-fluoropropionic acid . The enzyme catalyzes the cleavage of the C–F bond, releasing fluoride ions and producing alcohol intermediates. This process achieves near-complete fluoride release (50 mM) under aerobic conditions .

Defluorination Pathways
Studies on fluorinated compounds (e.g., 3,3,3-trifluoropropionic acid) suggest that β-oxidation and hydration reactions are key steps in microbial defluorination. For example, β-oxidation shortens the carbon chain, followed by spontaneous HF elimination from unstable intermediates like difluoroalcohol .

CompoundDefluorination DegreeKey Pathway
3,3,3-Trifluoropropionic acid84% ± 10%β-oxidation + hydration
3-fluoropropionic acid~70%β-oxidation + partial C–F cleavage

Biochemical Transformations

Acid Chloride Formation
The conversion of 2-fluoropropionic acid to its acid chloride is a critical step in synthesizing bioactive derivatives like 2-fluoropropionyl-CoA. This is achieved using oxalyl chloride (COCl)₂ in the presence of DMF, followed by reaction with coenzyme A .

Pharmacological Derivatives
2-aryl-2-fluoropropanoic acids, derived from 2-fluoropropionic acid, show improved pharmacokinetic profiles (e.g., longer half-life) compared to non-fluorinated counterparts. Fluorination at the α-position prevents racemization and reduces toxicity by avoiding metabolite accumulation .

PropertyFluorinated CompoundNon-Fluorinated
Half-life (t₁/₂)IncreasedShorter
Volume of Distribution (Vd)HigherLower
Metabolite FormationMinimalSignificant

Enzyme-Mediated Reactions

Haloacid Dehalogenases
These enzymes catalyze hydrolytic defluorination via an SN2 mechanism, replacing the fluorine atom with a hydroxyl group. For example, fluoroacetate dehalogenase H-1 uses Asp-105 as a nucleophile and His-272 to activate water for hydrolysis .

Reductive Dehalogenases
These enzymes reduce fluorinated substrates using electron donors (e.g., NAD(P)H), converting C–F bonds to C–H bonds while releasing fluoride ions .

Analytical Insights

Structural Dependence
The reactivity of fluorinated compounds toward defluorination depends on the strength of C–F bonds (BDEs). For instance, CF₃COO⁻ undergoes complete defluorination due to low BDEs, while longer-chain PFASs resist full degradation .

Toxicity Considerations
Fluoride release during microbial defluorination can inhibit further degradation by accumulating in the cell environment. This highlights the need for engineered systems to mitigate fluoride toxicity .

Comparison with Similar Compounds

2-Chloropropionyl Chloride (C₃H₄Cl₂O)

  • Structure and Properties :
    • Molecular formula: C₃H₄Cl₂O; density: 1.32 kg/L; boiling point: 110°C .
    • Hydrolyzes readily in water, forming 2-chloropropionic acid.
  • Reactivity :
    • The chlorine substituent at the α-position enhances electrophilicity compared to fluorine, leading to faster nucleophilic acyl substitution reactions.
    • Less steric hindrance than bulkier derivatives (e.g., phenyl-substituted analogs).
  • Applications :
    • Used in synthesizing herbicides (e.g., clomeprop) and pharmaceuticals (e.g., articaine) .
    • Higher acute toxicity than fluorinated analogs, requiring stringent workplace controls .

2-Phenoxypropionyl Chloride (C₉H₉ClO₂)

  • Structure and Properties: Incorporates a phenoxy group, increasing molecular weight and steric bulk. Higher boiling point (~200–220°C estimated) due to aromatic interactions.
  • Reactivity: The phenoxy group stabilizes the carbonyl via resonance, reducing electrophilicity compared to 2-fluoropropionic chloride. Slower reaction kinetics in nucleophilic substitutions due to steric effects.
  • Applications :
    • Used in synthesizing complex esters and polymers requiring aromatic functionality .

2-Methyl-2-Phenylpropanoyl Chloride (C₁₀H₁₁ClO)

  • Structure and Properties :
    • Features a methyl and phenyl group at the α-position, creating significant steric hindrance.
    • Higher molecular weight (MW: 182.65 g/mol) and lower solubility in polar solvents.
  • Reactivity :
    • Steric effects dominate, leading to slower reaction rates and selectivity in coupling reactions.
    • Less prone to hydrolysis than this compound.
  • Applications :
    • Employed in specialty chemical synthesis, particularly for sterically demanding ligands or catalysts .

Data Tables: Key Comparative Properties

Table 1. Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Density (kg/L) Reactivity (Relative)
This compound C₃H₄ClFO ~85–90 (estimated) 1.25 (est.) Moderate
2-Chloropropionyl Chloride C₃H₄Cl₂O 110 1.32 High
2-Phenoxypropionyl Chloride C₉H₉ClO₂ 200–220 1.18 (est.) Low-Moderate
2-Methyl-2-Phenylpropanoyl Chloride C₁₀H₁₁ClO 180–200 1.10 (est.) Low

Research Findings and Implications

  • Fluorine vs. Chlorine Effects :

    • Fluorine’s electronegativity in this compound enhances stability in biochemical pathways compared to chlorine, which increases reactivity but also toxicity .
    • Chromatographic retention times of fluorinated compounds (e.g., 2-fluoropropionic acid) are unexpectedly lower than chlorinated analogs, suggesting unique polarity interactions .
  • Industrial Relevance :

    • Fluorinated derivatives are prioritized in drug development for their metabolic stability, while chlorinated compounds remain cost-effective for agrochemicals .

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